molecular formula C25H27BrN2O B2569803 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol CAS No. 156810-04-7

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol

Cat. No.: B2569803
CAS No.: 156810-04-7
M. Wt: 451.408
InChI Key: PCJGPMGDUSSPRY-UHFFFAOYSA-N
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Description

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol typically involves the reaction of 4-bromobenzaldehyde with benzhydrylpiperazine in the presence of a reducing agent. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reducing agent: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine atom using reducing agents like zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Zinc in acetic acid or catalytic hydrogenation

    Substitution: Sodium methoxide in methanol for nucleophilic substitution

Major Products

    Oxidation: 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ketone

    Reduction: 2-(4-Benzhydrylpiperazin-1-yl)-1-phenylethanol

    Substitution: 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanol

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzhydrylpiperazin-1-yl)-1-phenylethanol
  • 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)ethanol
  • 2-(4-Benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)ethanol

Uniqueness

2-(4-Benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-1-(4-bromophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN2O/c26-23-13-11-20(12-14-23)24(29)19-27-15-17-28(18-16-27)25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,24-25,29H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJGPMGDUSSPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=C(C=C2)Br)O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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